molecular formula C8H9NO3S B8734397 1,3-Dihydroisobenzofuran-4-sulfonamide

1,3-Dihydroisobenzofuran-4-sulfonamide

Cat. No. B8734397
M. Wt: 199.23 g/mol
InChI Key: WFERUPBTJCSZMU-UHFFFAOYSA-N
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Patent
US04578108

Procedure details

A solution of 9.8 g of the sulfonyl chloride, prepared in Part A, in 150 ml tetrahydrofuran was cooled to approximately 5°, and 6.6 ml of concentrated ammonium hydroxide was added dropwise. The resulting yellow suspension was allowed to warm to ambient temperature and stirred 0.5 hour; thin-layer chromatography showed the reaction was complete. The solvent was evaporated in vacuo and the resulting solid was slurried in 150 ml water, collected, washed with water and dried. The crude product was washed with 1-chlorobutane and dried to give 7.74 g of 1,3-dihydrobenzo[c]furan-4-sulfonamide, m.p. 153°-158°.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](Cl)(Cl)(=[O:3])=[O:2].[OH-].[NH4+:7].[O:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1>>[CH2:9]1[C:10]2[CH:9]=[CH:10][CH:11]=[C:12]([S:1]([NH2:7])(=[O:3])=[O:2])[C:11]=2[CH2:12][O:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to approximately 5°
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
The crude product was washed with 1-chlorobutane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1OCC2=C1C=CC=C2S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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